3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione consists of a benzyl group attached to a carbamate moiety, which in turn is connected to an ethoxyethoxyethyl group. The compound’s molecular weight is 283.32 g/mol .
Chemical Reactions Analysis
This compound can serve as a photo-initiator in various polymerization reactions, such as the synthesis of polyacrylamide-grafted chitosan nanoparticles and hydrophobic polyurethane sponge .
Scientific Research Applications
Structure-Activity Relationship Studies
Studies have focused on understanding the structure-activity relationships (SAR) of imidazo[2,1-f]purinones, highlighting their potential as A(3) adenosine receptor antagonists. This research extends previous work on xanthine-based molecules, examining substitutions at different positions to enhance both potency and hydrophilicity. Docking and 3D-QSAR studies have further explored the A(3) binding disposition of these compounds, underlining their significance in developing selective antagonists for therapeutic applications (Baraldi et al., 2008).
Antiviral Activity
Another angle of research has been the investigation of tricyclic analogs of acyclovir, focusing on their binding with herpes simplex virus thymidine kinase. This study utilized transferred NOE experiments and molecular dynamics simulations to elucidate the structural basis of the antiviral activity, revealing that specific conformations are preferred when bound to the enzyme, which may inform the design of more effective antiviral drugs (Czaplicki et al., 1996).
Synthesis and Antineoplastic Activity
Research on imidazoacridinones, a class of compounds including the imidazo[2,1-f]purine structure, has demonstrated significant antineoplastic activity, especially against leukemia. The synthesis of new derivatives and their in vivo activity against murine P388 leukemia offers valuable insights into the development of potent anticancer agents. This work underscores the therapeutic potential of these compounds in oncology (Cholody et al., 1996).
Properties
IUPAC Name |
2-benzyl-6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-14-15(2)26-17-18(22-20(26)24(14)9-11-30-12-10-27)23(3)21(29)25(19(17)28)13-16-7-5-4-6-8-16/h4-8,27H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOYUMVSMIFMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.